1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide
Description
1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a furan-linked imidazole moiety. Its structure combines aromatic (chlorophenyl, furan) and heterocyclic (imidazole) components, connected via ethyl and cyclopentane spacers.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26-15-18(19-5-4-14-28-19)25-20(26)10-13-24-21(27)22(11-2-3-12-22)16-6-8-17(23)9-7-16/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSDTZIJHOERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is an organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, particularly in the context of cancer research.
Chemical Structure
The molecular formula for the compound is , highlighting its complex structure which includes a chlorophenyl group, a furan moiety, and an imidazole ring. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of furan derivatives with chlorophenyl and imidazole precursors under controlled conditions to ensure high yield and purity. The synthetic route often employs catalysts and specific solvents to optimize reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Microtubule Disruption : It targets tubulin, inhibiting its polymerization and disrupting mitotic processes, which is critical for cancer cell division.
Table 1 summarizes the antiproliferative effects observed in various studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 52 | G2/M arrest, tubulin inhibition |
| MDA-MB-231 | 74 | Apoptosis induction |
| HCT116 | 0.12 | Wnt signaling pathway inhibition |
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential activities against other biological targets:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against specific bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as:
- Tubulin : By binding to tubulin, it prevents microtubule formation necessary for mitosis.
- Enzymatic Pathways : It may also influence various metabolic pathways by acting as an inhibitor or modulator of specific enzymes involved in cancer progression.
Case Studies
A notable study published in Cancer Research evaluated the effects of this compound on xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues. The study highlighted the compound's potential as a therapeutic agent in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide
- Structural Differences :
- Core : Replaces the cyclopentanecarboxamide with a benzimidazole ring fused to a benzene moiety.
- Substituents : Retains the 4-chlorophenyl group but links it via a benzyl group to the benzimidazole. The furan-carboxamide is attached through a methyl group instead of an ethyl spacer.
- Key Implications :
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Structural Differences :
- Core : Features a hydrazinecarboxamide backbone instead of cyclopentanecarboxamide.
- Substituents : Incorporates a 1,3-benzodioxole group (a methylenedioxy aromatic ring) and a propylidene-imidazole chain. The chlorophenyl group is at the ortho position rather than para.
- Key Implications :
- The benzodioxole group introduces electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in the target compound.
- The (E)-configured imine and hydrazine groups may enable unique hydrogen-bonding interactions, as confirmed by single-crystal X-ray analysis .
1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide
- Structural Differences :
- Core : Uses a strained cyclopropane ring instead of cyclopentane.
- Substituents : Substitutes 4-fluorophenyl for 4-chlorophenyl and employs a propyl linker to imidazole.
- Key Implications :
- The fluorophenyl group, while electronically similar to chlorophenyl, offers reduced steric bulk and altered lipophilicity.
Structural and Functional Analysis
Key Structural Features Influencing Activity
- Electronic Effects : The 4-chlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and directing electrophilic substitution. Fluorophenyl () offers similar but weaker effects .
- Steric Considerations : The ethyl spacer in the target compound may allow greater rotational freedom than methyl () or propyl () linkers, influencing binding pocket interactions .
Hypothetical Pharmacological Profiles
While direct activity data are unavailable, inferences from analogs suggest:
- Target Compound: Potential kinase or protease inhibition due to imidazole and carboxamide motifs, common in enzyme inhibitors.
- Compound : Benzimidazole derivatives are often explored as antimicrobials or antivirals.
- Compound : Cyclopropane-containing analogs are studied in CNS drug design due to blood-brain barrier penetration .
Q & A
Advanced Research Question
- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds with imidazole N-atoms and hydrophobic contacts with the cyclopentane ring .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).
- QSAR Models : Train on analogs with known IC₅₀ values to predict activity cliffs .
How should one design experiments to establish structure-activity relationships (SAR) for derivatives of this compound?
Advanced Research Question
- Core Modifications : Synthesize derivatives with substitutions on the furan (e.g., 5-nitro vs. 5-methyl) or imidazole (e.g., N-ethyl vs. N-methyl) .
- Pharmacophore Mapping : Identify critical groups (e.g., chlorophenyl for target engagement) via alanine scanning or truncation studies.
- In Vitro Screening : Test against panels of related enzymes (e.g., cytochrome P450 isoforms for selectivity profiling) .
What are common challenges in scaling up the synthesis from milligram to gram quantities while maintaining purity?
Advanced Research Question
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., amide coupling) to improve reproducibility .
- Purification Challenges : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography for higher throughput .
- Byproduct Formation : Monitor via LC-MS and adjust stoichiometry (e.g., 1.2 eq. of carbodiimide for amidation) to minimize impurities .
What analytical approaches resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to simulate NMR spectra and assign unexpected shifts (e.g., diamagnetic anisotropy effects from the cyclopentane ring) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for cyclopentane protons) .
- Iterative Refinement : Compare experimental data with analogs in PubChem or Cambridge Structural Database to identify systematic errors .
How can researchers determine the metabolic stability and in vivo pharmacokinetics of this compound?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification (e.g., hydroxylation at cyclopentane) .
- Pharmacokinetic Studies : Administer IV/PO doses in rodents and measure plasma concentrations over 24h. Key parameters: t₁/₂ (target >4h), bioavailability (F >20%) .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) and autoradiography to assess brain penetration or renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
